![molecular formula C21H25N5O2S B2770537 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1040652-71-8](/img/structure/B2770537.png)
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide typically involves a multi-step process. One common method includes the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This reaction is often catalyzed by iodine or potassium iodide in the presence of an oxidizing agent . The reaction conditions are generally mild, and the process is efficient and operationally simple .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. Specifically, compounds similar to 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide have been evaluated for their inhibitory effects on various cancer cell lines:
- c-Met Kinase Inhibition : Research has shown that triazolo-pyridazine derivatives can inhibit c-Met kinase activity, which is often overexpressed in several cancers. For example, a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase and exhibited cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 to 2.73 μM .
Antimicrobial Properties
The presence of the triazole ring in the compound structure suggests potential antimicrobial activity. Triazole derivatives have been widely studied for their efficacy against various bacterial and fungal strains. Preliminary studies suggest that modifications to the triazole structure can enhance antimicrobial potency.
Neuroprotective Effects
Some research indicates that compounds with similar structures may exhibit neuroprotective effects. The ability of these compounds to cross the blood-brain barrier can be crucial in developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Study 1: Anticancer Efficacy
A study published in Nature highlighted the effectiveness of triazolo-pyridazine derivatives against specific cancer types. The lead compound from this series showed promising results in preclinical trials, leading to further investigation into its mechanism of action and potential clinical applications .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated varying degrees of inhibition depending on structural modifications made to the triazole moiety .
作用机制
The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or dehydrogenases, disrupting cellular processes and leading to therapeutic outcomes .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridines: These compounds share a similar core structure and exhibit diverse biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: Known for their potential as antitubercular agents.
Uniqueness
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern and the presence of the cyclohexylthio group
生物活性
The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. Its unique structure incorporates a triazolopyridazine core and various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C21H25N5O2S
- Molecular Weight : 411.52 g/mol
- CAS Number : Not specified in the results but can be derived from the molecular structure.
The compound features a cyclohexylsulfanyl group and an acetamide moiety that could influence its interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of triazolo[4,3-b]pyridazine compounds exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that triazole derivatives possess significant antibacterial properties against various strains of bacteria. For instance, compounds similar to our target showed moderate to good activity against Gram-negative bacteria but limited efficacy against Gram-positive strains .
- Cytotoxicity and Anticancer Potential : Triazolo derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies indicated that certain derivatives exhibited promising cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .
Antibacterial Activity
A study focusing on the synthesis of triazolo derivatives reported their effectiveness against various bacterial strains. The inhibition zones observed for certain derivatives ranged from 17 to 23 mm against E. coli and Staphylococcus aureus, indicating significant antibacterial activity .
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/ml) |
---|---|---|---|
3a | E. coli | 19 | 62.5 |
3b | S. aureus | 22 | 125 |
3f | B. subtilis | 20 | 250 |
Anticancer Activity
In another study, derivatives of the triazolo-pyridazine class were tested for their ability to inhibit c-Met kinase, a target in cancer therapy. One compound showed an IC50 value of 0.090 µM against c-Met kinase and exhibited cytotoxicity with IC50 values of 1.06 µM for A549 cells and 1.23 µM for MCF-7 cells .
Compound | Cell Line | IC50 (µM) | c-Met Kinase IC50 (µM) |
---|---|---|---|
12e | A549 | 1.06 | 0.090 |
MCF-7 | 1.23 | ||
HeLa | 2.73 |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease processes. For instance, the inhibition of c-Met kinase can disrupt signaling pathways that promote tumor growth and metastasis.
属性
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14-8-9-16(12-15(14)2)22-19(27)13-25-21(28)26-18(23-25)10-11-20(24-26)29-17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDHMLOUKCOZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。